Quinoline, 8-bromo-, 1-oxide
Description
Significance of Quinoline (B57606) Scaffolds in Organic Synthesis
The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. nih.govresearchgate.netrsc.org This structural motif is not merely a synthetic curiosity; it is a "privileged structure" found in a vast array of natural products and pharmacologically active compounds. nih.govdntb.gov.ua Its presence in molecules like the antimalarial drug quinine (B1679958) underscores its importance in medicinal chemistry. wikipedia.org The quinoline core is a key component in drugs exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netdntb.gov.uadntb.gov.uaorientjchem.org Consequently, the development of efficient methods to synthesize and functionalize quinolines is a major focus of contemporary organic chemistry. nih.govrsc.org
Role of the N-Oxide Moiety in Heterocyclic Reactivity
The introduction of an N-oxide group to the quinoline ring dramatically alters its chemical reactivity. semanticscholar.org The N-oxide moiety acts as a powerful activating group, influencing the electron density of the heterocyclic system. researchgate.net This activation makes the quinoline N-oxide more susceptible to both electrophilic and nucleophilic attack compared to the parent quinoline. semanticscholar.orggcwgandhinagar.com Specifically, the N-oxide group enhances the reactivity at the C2 and C4 positions towards nucleophiles. gcwgandhinagar.comchemrxiv.org Furthermore, the N-oxide can function as a directing group in transition metal-catalyzed reactions, enabling functionalization at positions that are otherwise difficult to access. researchgate.netrsc.org This dual reactivity makes quinoline N-oxides exceptionally versatile intermediates in organic synthesis. semanticscholar.orgresearchgate.net
Overview of Functionalization Strategies for Quinoline N-Oxides
The unique reactivity of quinoline N-oxides has led to the development of a broad spectrum of functionalization strategies. researchgate.net These methods allow for the introduction of various substituents at different positions of the quinoline core. Common transformations include:
Deoxygenative Functionalization: In many reactions, the N-oxide group is ultimately removed, serving as a "traceless" activating group. This is often seen in reactions that introduce substituents at the C2 position. organic-chemistry.orgbeilstein-journals.orgnih.gov
Nucleophilic Addition: Quinoline N-oxides readily undergo addition of nucleophiles, particularly at the C2 position. This has been exploited for amination, alkylation, and arylation reactions. rsc.orgresearchgate.net
C-H Activation: The N-oxide group can act as a directing group to facilitate transition-metal-catalyzed C-H activation. This modern strategy allows for the direct introduction of functional groups at previously unreactive C-H bonds, such as at the C8 position. nih.govrsc.orgacs.orgacs.org Gold-catalyzed reactions have also been shown to enable C3 functionalization. researchgate.net
These strategies provide chemists with a powerful toolkit for the regioselective synthesis of a wide variety of substituted quinolines. nih.govresearchgate.net
Contextualizing Quinoline, 8-bromo-, 1-oxide within Advanced Heterocyclic Research
"this compound" is a prime example of a multifunctional building block in advanced heterocyclic research. This compound strategically combines the activating and directing properties of the N-oxide with a synthetically versatile bromine atom.
The presence of the bromine atom at the C8 position provides a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for forming carbon-carbon bonds. researchgate.net Simultaneously, the N-oxide group can be used to direct further C-H functionalization or can be removed after serving its purpose. nih.govthieme-connect.com For instance, rhodium and iridium catalytic systems have been developed for the regioselective C-H functionalization of quinoline N-oxides at the 8-position. acs.org Specifically, Rh(III)-catalyzed reactions have been shown to achieve C8-bromination and amidation. acs.org
This dual functionality allows for a stepwise and controlled elaboration of the quinoline scaffold. A researcher could first use the bromo group in a cross-coupling reaction to introduce a complex aryl substituent and then utilize the N-oxide to direct a second functionalization before its eventual removal. This strategic potential makes "this compound" a valuable intermediate for the synthesis of complex, poly-substituted quinoline derivatives, which are often targets in drug discovery and materials science. Some research has also explored the further activation of bromoquinolines through nitration after N-oxidation. researchgate.netsemanticscholar.org
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| Monoisotopic Mass | 222.96328 g/mol |
| Topological Polar Surface Area | 25.5 Ų |
| Heavy Atom Count | 12 |
| CAS Number | 90279-39-3 |
Data sourced from chembk.comguidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMSRJCCVQNZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)[N+](=CC=C2)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524567 | |
| Record name | 8-Bromo-1-oxo-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90279-39-3 | |
| Record name | Quinoline, 8-bromo-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90279-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1-oxo-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Pathways and Transformation Chemistry of Quinoline, 8 Bromo , 1 Oxide
N-Oxide Directed C-H Activation and Functionalization
The N-oxide functional group in quinoline (B57606) derivatives, including Quinoline, 8-bromo-, 1-oxide, serves as a powerful directing group in a variety of metal-catalyzed C-H activation reactions. This directing capability is pivotal for achieving regioselectivity, enabling the introduction of new functional groups at specific positions on the quinoline core. The proximity of the N-oxide to the C8-H bond makes it a primary site for such transformations.
C8-Selective Functionalization Reactions
The strategic placement of the N-oxide group facilitates the selective functionalization at the C8 position, a transformation that is often challenging to achieve through classical electrophilic substitution reactions.
The introduction of an amide group at the C8 position of the quinoline scaffold can be accomplished through palladium-catalyzed C-H amidation. Research has demonstrated that quinoline N-oxides can undergo direct C8-amidation with various amidating agents. For instance, the use of N-fluorobenzenesulfonimide as the amide source in the presence of a palladium catalyst has been shown to be effective for the C-H amidation of quinoline N-oxides. While specific examples exclusively using 8-bromoquinoline (B100496) 1-oxide are not extensively detailed in the available literature, the general principle of N-oxide directed C8-amidation is a well-established synthetic strategy.
Table 1: Representative C8-Amidation of Quinoline N-Oxides
| Catalyst | Amide Source | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | N-Fluorobenzenesulfonimide | Toluene | 120 |
The N-oxide moiety also directs C8-alkylation reactions. Palladium-catalyzed reactions of quinoline N-oxides with alkylating agents, such as alkyl-boron reagents, have been reported to proceed with high C8 selectivity. These transformations are thought to proceed via a palladacycle intermediate formed through C-H activation at the C8 position, followed by cross-coupling with the alkylating agent.
Palladium-catalyzed C8-arylation of quinoline N-oxides is a robust method for the formation of C-C bonds. This reaction typically involves the use of aryl halides or arylboronic acids as coupling partners. The N-oxide directs the palladium catalyst to the C8 position, leading to the formation of a five-membered palladacycle intermediate, which then participates in the cross-coupling process to yield the C8-arylated product. Studies have shown that these reactions can proceed with high efficiency and selectivity.
Under specific palladium-catalyzed conditions, quinoline N-oxides can undergo oxidative C-H/C-H homocoupling to form 8,8'-biquinoline (B11861986) N,N'-dioxides. This reaction involves the formation of a C-C bond between two molecules of the quinoline N-oxide at their respective C8 positions. The N-oxide group is essential for directing the regioselectivity of this transformation.
Functionalization at Other Positions Directed by the N-Oxide Moiety
Deoxygenation Reactions of this compound
The removal of the N-oxide oxygen atom is a common and important transformation, either as a final step to obtain the corresponding quinoline or as part of a deoxygenative functionalization process.
Simple removal of the oxygen atom from the N-oxide can be accomplished using various reducing agents.
Zinc Dust: A mild and efficient method for the deoxygenation of aromatic N-oxides involves the use of zinc dust in the presence of an ammonium (B1175870) salt like ammonium chloride in a solvent such as THF. semanticscholar.org This method has been shown to be effective for the reduction of nitro-substituted bromoquinoline N-oxides to the corresponding amino-bromoquinolines in high yields. semanticscholar.org
Phenylboronic Acid: Phenylboronic acid has been reported as a metal-free reagent for the deoxygenation of various amine N-oxides, including pyridine (B92270) N-oxides, in good to excellent yields. researchgate.net This method offers a green and economical alternative to metal-based reducing agents.
In these reactions, the deoxygenation step is coupled with the introduction of a new functional group at a specific position on the quinoline ring.
Deoxygenative C2-Heteroarylation: As mentioned earlier, the reaction of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles leads to deoxygenative C2-heteroarylation, yielding α-triazolylquinolines. beilstein-journals.org This reaction proceeds through a plausible mechanism involving a nucleophilic attack of the N-oxide on the sulfonyl group, followed by the elimination of a triazolyl anion which then attacks the C2 position. beilstein-journals.org
Ruthenium-Catalyzed Deoxygenative Arylation: A ruthenium(II)-catalyzed regioselective C-H arylation of quinoline N-oxides with arylboronic acids has been developed. This method results in the formation of 8-arylquinolines through a process that involves distal C-H activation followed by in-situ deoxygenation of the arylated quinoline N-oxide intermediate. nih.gov In contrast, using a rhodium(III) catalyst under similar conditions affords the 8-arylquinoline N-oxides without deoxygenation. nih.govacs.org
The table below summarizes key deoxygenation strategies.
| Reaction Type | Reagents and Conditions | Product Type |
| Reductive Deoxygenation | Zn dust, NH₄Cl, THF | 8-Bromoquinoline |
| Reductive Deoxygenation | Phenylboronic acid | 8-Bromoquinoline |
| Deoxygenative C2-Heteroarylation | N-sulfonyl-1,2,3-triazole, DCE, rt | 2-(Triazolyl)-8-bromoquinoline |
| Deoxygenative C8-Arylation | [RuCl₂(p-cymene)]₂, Ag₂O, Tf₂O, THF, 40 °C | 8-Arylquinoline |
Rearrangement Reactions Involving the N-Oxide Moiety
The N-oxide functionality can participate in rearrangement reactions, leading to significant structural transformations of the quinoline scaffold.
The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement that can occur in appropriately substituted quinoline N-oxides, leading to the formation of new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com
Mechanism: In the context of quinoline N-oxides, a Claisen-type rearrangement can be initiated by treating a suitable precursor with acetic anhydride. The reaction is believed to proceed through a acs.orgacs.org-sigmatropic shift, where an allylic group migrates from an oxygen atom to a carbon atom of the aromatic ring. lew.ro This rearrangement often results in the formation of an acetoxy group at a different position on the quinoline ring. For example, quinoline N-oxides can be converted to 2-acetoxyquinoline derivatives. lew.roresearchgate.net
Synthetic Utility: This rearrangement provides a pathway to introduce substituents at positions that might be difficult to access through direct functionalization methods. The reaction can be performed under both conventional heating and microwave irradiation, with the latter often leading to improved yields and shorter reaction times. lew.roresearchgate.net
Skeletal Editing and Atom Swap Processes
Skeletal editing, the process of altering the core structure of a molecule through atom insertion, deletion, or swapping, is a powerful tool for the diversification of molecular scaffolds. escholarship.org While direct skeletal editing of this compound is not extensively documented, studies on related quinoline N-oxides provide insights into its potential transformations.
One notable example is the nitrogen-to-carbon single atom swap observed in quinoline N-oxides when treated with a sulfoxide (B87167) under basic conditions. This process allows for the precise replacement of the N-O motif with a C-H bond, effectively transforming the quinoline skeleton into a naphthalene (B1677914) core. However, research indicates that the efficiency of this skeletal editing process is sensitive to the substitution pattern on the quinoline ring. Specifically, the presence of substituents at the 8-position, such as methyl, methoxy, or fluoro groups, has been shown to result in very low efficiency for this transformation. This suggests that "this compound" may also exhibit limited reactivity in this particular skeletal editing reaction.
Reactivity with Diverse Reagents and Catalytic Systems
The presence of the bromo and N-oxide groups on the quinoline ring system provides multiple reactive sites, enabling a wide array of chemical transformations.
Transition Metal-Catalyzed Transformations
Transition metal catalysis has been instrumental in unlocking the synthetic potential of "this compound" and its derivatives. The N-oxide group can act as a directing group, facilitating regioselective C-H functionalization, while the bromo substituent is an excellent handle for cross-coupling reactions.
Rhodium(III)-Catalyzed C-H Activation: A highly efficient and regioselective Rh(III)-catalyzed protocol has been developed for the C8-bromination and amidation of quinoline N-oxides. acs.orgresearchgate.net This method utilizes the N-oxide as a directing group to achieve functionalization at the C8 position. The reaction proceeds through a five-membered rhodacycle intermediate, ensuring high regioselectivity. acs.orgresearchgate.net While this method is demonstrated for the synthesis of 8-bromoquinoline N-oxide from quinoline N-oxide, it highlights the reactivity of the C8-position under rhodium catalysis.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 8-position of the quinoline ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgnih.gov These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 8-position. For instance, 8-bromoquinoline can be coupled with arylboronic acids in the presence of a palladium catalyst to generate 8-arylquinolines. acs.org One-pot procedures involving the in-situ borylation of 8-bromoquinoline followed by a Suzuki-Miyaura coupling have also been developed. acs.org
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 8-bromoquinoline, (furan-3-yl)boronic acid | 8-(furan-3-yl)quinoline | - | mdpi.com |
| Pd(OAc)₂ / PPh₃ | 8-bromoquinoline, (furan-3-yl)boronic acid | 8-(furan-3-yl)quinoline | - | mdpi.com |
| Pd₂(dba)₃ / dppf | 8-bromoquinoline, 4-amino-2-chlorophenanthridine | N-(2-chlorophenanthridin-4-yl)quinolin-8-amine | 90 |
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromoquinoline.
Copper-Catalyzed Reactions: Copper catalysts have also been employed in the functionalization of bromoquinolines. For instance, copper-catalyzed hydrolysis of bromoisoquinolines has been used to synthesize hydroxyisoquinolines. connectjournals.com While this specific reaction is for isoquinolines, it suggests that similar copper-catalyzed nucleophilic substitution reactions could be possible for 8-bromoquinoline derivatives. Copper-catalyzed N-arylation of adamantane-containing amines with 8-bromoquinoline has also been reported, although palladium catalysis was found to provide higher yields in this case. researchgate.net
Cobalt-Catalyzed Reactions: The development of C-H functionalization protocols using inexpensive cobalt catalysts is an area of growing interest. While specific examples for "this compound" are limited, cobalt has been used for the remote C-H functionalization of 8-aminoquinolines, operating through a single electron transfer (SET) mechanism. shu.ac.uk
Metal-Free and Oxidant-Free Protocols
The development of metal-free and oxidant-free reaction protocols is a key goal in green chemistry. Several such methods have been applied to quinoline N-oxides.
Metal-Free C8-H Functionalization: A metal-free method for the C8-H functionalization of quinoline N-oxides with ynamides has been reported. rsc.org This reaction proceeds via a Brønsted acid-catalyzed addition of the quinoline N-oxide to the ynamide, generating a quinolyl enolonium intermediate that undergoes an intramolecular Friedel-Crafts-type reaction. rsc.org This protocol offers a direct way to introduce functional groups at the C8 position without the need for a transition metal catalyst.
KMnO₄-Mediated Arylation: A direct C2 arylation of quinoline N-oxides with arylboronic acids has been achieved using potassium permanganate (B83412) (KMnO₄) as the sole oxidant. rhhz.net This method provides a regioselective route to 2-arylquinoline N-oxides via a radical cross-coupling reaction. rhhz.net Notably, 6-bromoquinoline (B19933) N-oxide and 3-bromoquinoline (B21735) N-oxide were well-tolerated in this reaction, suggesting that "this compound" could also be a suitable substrate for C2-arylation under these conditions.
| Reagent/Catalyst | Reactants | Product | Yield (%) | Reference |
| Brønsted acid | Quinoline N-oxide, Ynamide | C8-functionalized quinoline N-oxide | - | rsc.org |
| KMnO₄ | 6-Bromoquinoline N-oxide, Phenylboronic acid | 2-Phenyl-6-bromoquinoline N-oxide | - | rhhz.net |
| KMnO₄ | 3-Bromoquinoline N-oxide, Phenylboronic acid | 2-Phenyl-3-bromoquinoline N-oxide | 76 | rhhz.net |
Table 2: Examples of Metal-Free Reactions of Substituted Quinoline N-Oxides.
Photocatalytic Reactions: Photocatalysis offers a green alternative for conducting redox reactions using visible light. uantwerpen.be While specific photocatalytic reactions involving "this compound" are not widely reported, the general principles of photoredox catalysis suggest its potential for various transformations. researchgate.netuni-regensburg.deucl.ac.uk For example, photocatalytic oxidative cycloelimination reactions have been demonstrated for other heterocyclic systems. uni-regensburg.de
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for C-H Activation
The C-H activation at the C8 position of the quinoline (B57606) scaffold is a synthetically valuable transformation. The presence of the N-oxide functionality in "Quinoline, 8-bromo-, 1-oxide" plays a pivotal role in directing this regioselectivity.
In palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides, a cyclopalladation pathway is also proposed, leading to the formation of a palladacycle intermediate. The formation of this metallacycle is a key step in achieving the observed C8 selectivity, which is otherwise challenging to attain with palladium catalysts that typically favor C2 functionalization.
For the Rh(III)-catalyzed C8-functionalization of quinoline N-oxides, a general catalytic cycle is proposed. The cycle initiates with the coordination of the N-oxide to the cationic Rh(III) catalyst. This is followed by the regioselective C-H activation at the C8 position via a concerted metalation-deprotonation mechanism, leading to the formation of the critical rhodacycle intermediate. Subsequent reaction with an electrophile and reductive elimination regenerates the Rh(III) catalyst and yields the C8-functionalized quinoline N-oxide product.
A proposed catalytic cycle for the Rh(III)-catalyzed C8-bromination of quinoline N-oxide is detailed in the table below.
| Step | Description | Intermediate |
| 1 | Coordination of Quinoline N-oxide to the Rh(III) catalyst | [Rh(III)]-N-oxide complex |
| 2 | C-H activation via Concerted Metalation-Deprotonation (CMD) | Five-membered rhodacycle |
| 3 | Oxidative addition of the bromine source (e.g., NBS) | Rh(V)-dihalo species |
| 4 | Reductive elimination | C8-brominated product and Rh(III) catalyst |
This catalytic cycle highlights the dual role of the N-oxide as both a directing group and an internal oxidant in some transformations.
In the context of copper-mediated C-H functionalization of quinoline N-oxides, a dearomatization/rearomatization model has been proposed as an alternative to the more common concerted metalation-deprotonation pathway. rsc.org Computational studies suggest a pathway involving a 1,3-dipolar addition between the quinoline N-oxide and a copper(I) species. This step leads to a dearomatized intermediate. Subsequent deprotonation or a base-assisted elimination step results in the functionalized product and restores the aromaticity of the quinoline ring. Nucleus-independent chemical shift (NICS) analysis has been employed to confirm the dearomatization of the intermediate and the rearomatization in the final steps of this pathway. rsc.org
Theoretical Examination of N-Oxide as a Directing Group and Oxygen Source
The N-oxide moiety in "this compound" is more than a simple substituent; it is a functional group that actively participates in the reaction mechanism.
Theoretically, the oxygen atom of the N-oxide acts as a Lewis basic site, coordinating to the metal catalyst. This coordination brings the catalyst into close proximity to the C8-H bond, facilitating its activation. The directing ability of the N-oxide is crucial for overcoming the inherent electronic preference for functionalization at other positions of the quinoline ring.
In certain catalytic cycles, the N-oxide can also serve as an internal oxygen source. After directing the C-H functionalization, the oxygen atom can be transferred to a substrate or a co-catalyst, leading to the deoxygenation of the quinoline product. This "traceless" directing group strategy is highly atom-economical.
Advanced Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in providing a deeper understanding of the reaction mechanisms involving "this compound" at a molecular level.
DFT studies have been employed to investigate the factors governing the C8-selectivity in the palladium-catalyzed arylation of quinoline N-oxides. These studies have revealed that the site selectivity is influenced by a combination of electronic, steric, and solvent effects. The calculations can model the transition states for both C2 and C8 C-H activation, providing insights into the energetic barriers for each pathway. The presence of the 8-bromo substituent can influence the electronic properties and steric environment of the C-H bonds, and DFT calculations can quantify these effects on the activation barriers.
Key parameters influencing site selectivity in the Pd-catalyzed C-H arylation of quinoline N-oxides are summarized in the interactive table below.
| Parameter | Influence on C8-Selectivity | Computational Evidence |
| Ligand Effects | The absence of bulky phosphine (B1218219) ligands favors C8-selectivity. | DFT calculations show that ligandless catalysts have a lower energy barrier for C8 palladation. |
| Solvent Effects | Protic solvents can stabilize the transition state for C8-activation. | Solvation models in DFT calculations indicate preferential stabilization of the C8-palladation transition state. |
| Electronic Effects | The electron-withdrawing nature of the bromo group can influence the acidity of the C-H bonds. | Calculated pKa values and transition state energies can rationalize the observed selectivity. |
These computational findings are in good agreement with experimental observations and provide a predictive framework for designing more selective C-H functionalization reactions.
Analysis of Electronic, Steric, and Solvation Effects
The reactivity and selectivity of reactions involving quinoline N-oxides, including the 8-bromo derivative, are governed by a complex interplay of electronic, steric, and solvation effects. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating these factors, especially in the context of transition-metal-catalyzed C-H functionalization at the C8 position.
Electronic Effects:
The electronic nature of the quinoline N-oxide system plays a crucial role in directing reactivity. The N-oxide group significantly alters the electron distribution within the quinoline ring system compared to the parent quinoline. It acts as a strong electron-donating group through resonance, increasing the electron density at the C2 and C4 positions. However, it also exerts an inductive electron-withdrawing effect.
In the context of C8 functionalization, the electronic influence of substituents on the quinoline ring has been systematically studied. Research on palladium-catalyzed C-H arylation of quinoline N-oxides demonstrated that electron-donating groups at the 5- and 6-positions accelerate the reaction rate. nih.gov A Hammett plot analysis for the H/D exchange rate, a measure of C-H activation, revealed a large negative ρ value of -2.98. nih.gov This indicates a substantial buildup of positive charge in the transition state of the C-H bond activation step, highlighting the significant electrophilic character of the palladium catalyst in this process. nih.gov Conversely, reactions with quinoline N-oxides bearing electron-withdrawing groups, such as nitro or ester groups at the C6 position, proceed more slowly. nih.gov These findings underscore the importance of the nucleophilicity of the C8 position, which is enhanced by electron-donating substituents elsewhere in the carbocyclic ring.
Steric Effects:
Steric hindrance is a key determinant of regioselectivity in the functionalization of quinoline N-oxides. While many transition-metal-catalyzed reactions on this scaffold are selective for the C2 position, C8 selectivity can be achieved under specific conditions, often influenced by steric factors. nih.govsemanticscholar.orgnih.gov For instance, the presence of a substituent at the C2 position effectively blocks this site, directing functionalization to the C8 position. nih.govacs.org
Computational studies have provided a quantitative understanding of these steric interactions. In the palladium-catalyzed C-H arylation, the formation of a five-membered palladacycle intermediate via C-H activation at the C8 position is sterically favored over the formation of a more strained four-membered ring that would result from activation at the C2 position. nih.govacs.org This inherent preference for the formation of a less-strained metallacycle is a significant factor driving C8 selectivity.
Solvation Effects:
The solvent can play a non-innocent role in the mechanisms of quinoline N-oxide reactions, influencing both reaction rates and selectivity. Polar acidic solvents, such as acetic acid, have been shown to be particularly effective in promoting C8 functionalization. nih.govacs.org DFT calculations have revealed that the solvent can directly participate in the reaction mechanism. For example, in the palladium-catalyzed C-H arylation, acetic acid is not merely a solvent but also acts as a ligand, coordinating to the palladium center. nih.govacs.org
Transition State Analysis and Energy Profiles
Detailed mechanistic and DFT computational studies have provided significant insights into the transition states and energy profiles associated with the C8 functionalization of quinoline N-oxides. nih.govsemanticscholar.orgnih.gov These studies have been pivotal in explaining the observed regioselectivity.
In the palladium-catalyzed C8-selective arylation, the reaction proceeds via a cyclopalladation pathway. nih.govnih.gov DFT calculations have been employed to map out the potential energy surface for this process and to compare the energy profiles for C-H activation at the C8 and C2 positions.
The key findings from these computational analyses are summarized below:
Relative Stabilities of Intermediates: The calculations demonstrate that the five-membered palladacycle formed through C-H activation at the C8 position is thermodynamically more stable than the four-membered palladacycle that would arise from C2 activation. nih.govacs.org This difference in stability is a major driving force for the observed C8 selectivity.
Transition State Energies: The transition state leading to the C8-palladacycle is significantly lower in energy than the transition state for C2 activation. acs.org For instance, in one computational model, the transition state for C2-H bond activation was found to be 14.9 kcal/mol higher in energy than the transition state for C8-H bond activation. acs.org This kinetic preference strongly favors the C8 functionalization pathway.
The energy profile for the C-H activation step is consistent with the kinetic-thermodynamic principle, where the more stable product is formed via the lower energy transition state. acs.org The role of the solvent, specifically acetic acid, is also critical in stabilizing the transition state for C8 activation through coordination with the palladium center. nih.govacs.org
A mechanistic study of the Rh(III)-catalyzed C8-bromination of quinoline N-oxide also points to the formation of a five-membered rhodacycle as a key intermediate, which is crucial for the regioselective functionalization. acs.org
Below is an interactive data table summarizing the relative energies of key intermediates and transition states in a model palladium-catalyzed C-H activation of quinoline N-oxide.
| Species | Relative Energy (kcal/mol) |
| C8-H Activation Transition State (TS8) | 0.0 |
| C2-H Activation Transition State (TS2) | +14.9 |
| C8-Palladacycle Intermediate (P8) | -8.2 |
| C2-Palladacycle Intermediate (P2) | -6.7 |
Note: The energies are relative to the C8-H activation transition state and are based on DFT calculations from published studies. The absolute values may vary depending on the computational method and model system used.
Advanced Characterization Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise position of each atom can be determined.
For "Quinoline, 8-bromo-, 1-oxide," the introduction of the N-oxide functional group significantly influences the electron distribution within the quinoline (B57606) ring system compared to its precursor, 8-bromoquinoline (B100496). This results in predictable changes in the chemical shifts of the protons and carbons, particularly those in the pyridine (B92270) ring. The N-oxide group is electron-withdrawing, causing a general downfield shift (to higher ppm values) for the protons in the heterocyclic ring, especially H-2 and H-4. Conversely, the lone pair on the oxygen atom can donate electron density to the carbocyclic ring, influencing the shifts of those protons.
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show six distinct aromatic proton signals. The proton at the C-2 position is anticipated to be the most deshielded due to its proximity to the positively charged nitrogen atom of the N-oxide. The expected shifts can be compared with known data for related compounds.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound and Related Compounds Note: Data for "this compound" is predicted based on trends observed in related structures.
| Proton | 8-Bromoquinoline (Observed) | Quinoline 1-oxide (Observed) rsc.org | 5-Bromoquinoline 1-oxide (Observed) rsc.org | This compound (Predicted) |
| H-2 | ~8.9 ppm | 8.52 | 8.53 | ~8.4 - 8.6 ppm |
| H-3 | ~7.4 ppm | 7.28 | 7.37 | ~7.3 - 7.5 ppm |
| H-4 | ~8.1 ppm | 8.72 | 8.72 | ~8.6 - 8.8 ppm |
| H-5 | ~7.8 ppm | 7.85 | - | ~7.9 - 8.1 ppm |
| H-6 | ~7.4 ppm | 7.63 | 7.89 | ~7.5 - 7.7 ppm |
| H-7 | ~7.9 ppm | 7.74 | 7.57 | ~7.6 - 7.8 ppm |
| H-8 | - | 7.74 | 8.06 | - |
Expected ¹³C NMR Spectral Data: Similarly, the ¹³C NMR spectrum will reflect the electronic changes upon N-oxidation. The carbons in the pyridine ring (C-2, C-4, C-8a) are expected to shift downfield, while other carbons may experience more subtle changes.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Related Compounds Note: Data for "this compound" is predicted based on trends observed in related structures.
| Carbon | 8-Bromoquinoline (Observed) | Quinoline 1-oxide (Observed) rsc.org | 5-Bromoquinoline 1-oxide (Observed) rsc.org | This compound (Predicted) |
| C-2 | ~150 ppm | 135.6 | 135.8 | ~135 - 137 ppm |
| C-3 | ~122 ppm | 120.9 | 122.3 | ~121 - 123 ppm |
| C-4 | ~136 ppm | 141.5 | 142.6 | ~141 - 143 ppm |
| C-4a | ~148 ppm | 128.1 | 125.1 | ~127 - 129 ppm |
| C-5 | ~128 ppm | 128.7 | - | ~129 - 131 ppm |
| C-6 | ~127 ppm | 126.1 | 132.7 | ~126 - 128 ppm |
| C-7 | ~130 ppm | 130.5 | 130.3 | ~130 - 132 ppm |
| C-8 | ~120 ppm | 119.7 | 121.7 | ~118 - 120 ppm (C-Br) |
| C-8a | ~143 ppm | 130.5 | 129.9 | ~130 - 132 ppm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
For "this compound," the key vibrational bands would confirm the presence of the aromatic quinoline core and the N-oxide group. The C-Br bond also exhibits a characteristic absorption in the fingerprint region.
N-O Stretching: The most diagnostic feature in the IR spectrum is the N-O stretching vibration, which typically appears as a strong band in the 1200-1350 cm⁻¹ region for aromatic N-oxides.
Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds are expected above 3000 cm⁻¹.
Aromatic C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system will produce a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is expected to be observed in the low-frequency fingerprint region, typically between 500 and 600 cm⁻¹.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C, C=N | Ring Stretching | 1400 - 1650 |
| N-O | Stretching | 1200 - 1350 |
| C-H | Out-of-plane Bending | 750 - 900 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the unambiguous calculation of the molecular formula.
The molecular formula of "this compound" is C₉H₆BrNO. Its expected monoisotopic mass would be approximately 222.96 g/mol . A key feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation analysis helps to confirm the structure. Common fragmentation pathways for quinoline N-oxides involve the loss of an oxygen atom ([M-16]⁺) to form the corresponding quinoline cation. Subsequent fragmentation would likely follow that of 8-bromoquinoline, including the loss of Br, HCN, or C₂H₂.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular ion (containing ⁷⁹Br) | ~223 |
| [M+2]⁺ | Molecular ion (containing ⁸¹Br) | ~225 |
| [M-16]⁺ | Loss of oxygen atom | ~207 / 209 |
| [M-Br]⁺ | Loss of bromine atom | ~144 |
| [M-O-HCN]⁺ | Loss of O and then HCN | ~180 / 182 |
X-ray Crystallography for Definitive Molecular Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the exact positions of atoms, as well as determine bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for "this compound" has not been reported in the searched literature, this technique would provide unequivocal proof of its structure if a suitable single crystal could be obtained. The analysis would confirm:
The planarity of the quinoline ring system.
The exact bond lengths of C-C, C-N, C-Br, and N-O bonds.
The bond angles within the aromatic rings.
The arrangement of molecules in the crystal lattice, revealing any intermolecular interactions such as π-π stacking or halogen bonding.
The data obtained from X-ray crystallography would serve as the ultimate validation of the structural assignments made through the spectroscopic techniques discussed above.
Synthetic Applications and Chemical Transformations of Quinoline, 8 Bromo , 1 Oxide
Strategic Use as a Building Block in Complex Organic Synthesis
The unique structural and electronic properties of Quinoline (B57606), 8-bromo-, 1-oxide make it a strategic building block for constructing complex organic molecules. The N-oxide group acts as a key directing group, enabling highly regioselective C-H functionalization, particularly at the C8 position. This directed activation is a powerful tool for introducing new substituents onto the quinoline core.
One of the key transformations that highlights its utility is the palladium-catalyzed oxidative C-H homocoupling of quinoline N-oxides, which selectively forms 8,8'-biquinolyl N,N'-dioxides. This reaction provides a direct route to axially chiral biaryl compounds, which are significant structural motifs in natural products and privileged ligands in asymmetric catalysis. While this reaction is often performed on the parent quinoline N-oxide, the 8-bromo derivative can be envisioned to undergo similar transformations or serve as a precursor to other substituted quinoline N-oxides that can then be dimerized.
Furthermore, the bromine atom at the C8 position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. This allows for the integration of the 8-quinolyl N-oxide unit into larger, more elaborate structures, including bioactive natural products and advanced materials. The ability to perform sequential functionalization—first utilizing the directing effect of the N-oxide and then exploiting the reactivity of the bromo group—positions this compound as a highly valuable and strategic component in multistep synthetic campaigns.
Preparation of Diverse Substituted Quinoline Scaffolds
Quinoline, 8-bromo-, 1-oxide is a pivotal starting material for accessing a wide array of substituted quinoline derivatives. The reactivity of both the C-Br bond and the quinoline N-oxide core can be harnessed to introduce diverse functional groups.
A primary method for synthesizing the title compound itself involves the direct and regioselective C-H bromination of quinoline N-oxide. Research has demonstrated that a Rh(III)-catalyzed protocol using N-bromosuccinimide (NBS) as the bromine source can efficiently and selectively install a bromine atom at the C8 position. This transformation is tolerant of various functional groups and can be performed on a gram scale, providing reliable access to the 8-bromoquinoline (B100496) N-oxide precursor researchgate.netresearchgate.net.
Once formed, the C8-bromo substituent is an ideal functional group for participating in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : This reaction would involve coupling this compound with various organoboron reagents (boronic acids or esters) to form 8-aryl- or 8-vinylquinoline (B3043984) N-oxides. This transformation is a powerful method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals and materials science acs.org.
Sonogashira Coupling : The reaction with terminal alkynes under Sonogashira conditions would yield 8-alkynylquinoline N-oxides. These products are valuable intermediates, as the alkyne moiety can undergo further transformations, such as cycloadditions or reductions.
Buchwald-Hartwig Amination : This cross-coupling reaction enables the formation of a carbon-nitrogen bond by reacting this compound with a primary or secondary amine. This provides direct access to 8-aminoquinoline (B160924) N-oxide derivatives, a scaffold of interest in medicinal chemistry and ligand design.
The following table summarizes these potential, high-impact transformations for diversifying the 8-bromoquinoline N-oxide scaffold.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Significance |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) catalyst, Ligand, Base | 8-Arylquinoline N-oxide | Synthesis of biaryl compounds |
| Sonogashira Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) cocatalyst, Base | 8-Alkynylquinoline N-oxide | Introduction of versatile alkyne functionality |
| Buchwald-Hartwig Amination | R¹R²NH | Pd(0) catalyst, Ligand, Base | 8-(Amino)quinoline N-oxide | Direct C-N bond formation |
These methods collectively demonstrate the utility of this compound as a versatile platform for generating a library of substituted quinoline N-oxides with broad applications.
Applications in Ligand Design and Asymmetric Catalysis (e.g., Chiral N-Oxide Ligands)
Heteroaromatic N-oxides, particularly those based on pyridine (B92270) and quinoline scaffolds, have gained significant attention as powerful ligands and organocatalysts in asymmetric synthesis rsc.orgrsc.org. The oxygen atom of the N-oxide is a strong Lewis base and can coordinate to metal centers or activate organosilicon reagents nih.gov. This compound is a promising precursor for the development of novel chiral ligands.
A key application lies in the synthesis of atropisomeric biaryl N-oxides, such as C₂-symmetric 8,8'-biquinoline (B11861986) N,N'-dioxides. These molecules possess axial chirality due to hindered rotation around the C8-C8' bond and can serve as highly effective chiral ligands in a variety of metal-catalyzed asymmetric reactions thieme-connect.com.
A plausible synthetic route to such ligands starting from this compound would involve a palladium- or nickel-catalyzed homocoupling reaction (e.g., an Ullmann-type reaction) to form racemic 8,8'-biquinoline N,N'-dioxide. The resulting racemate can then be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric complexes with a chiral resolving agent thieme-connect.com. The development of direct atroposelective methods for synthesizing biaryl N-oxides is also an active area of research rsc.orgnih.govresearchgate.net.
Once obtained in enantiopure form, these chiral biquinoline N,N'-dioxide ligands can be employed in a range of asymmetric transformations. The two N-oxide moieties can act as a bidentate chelating system, creating a well-defined chiral environment around a metal center. This has been successfully applied in reactions such as:
Asymmetric allylation of aldehydes.
Enantioselective cycloaddition reactions.
Michael additions.
Nitroaldol (Henry) reactions.
The ability to tune the steric and electronic properties of the ligand by modifying the quinoline backbone further enhances their utility. The 8-bromoquinoline N-oxide scaffold provides an entry point to this valuable class of chiral ligands, underscoring its importance in the field of asymmetric catalysis.
Future Research Directions and Perspectives
Development of Novel and Green Synthetic Methodologies
The traditional synthesis of quinoline (B57606) derivatives often involves methods that are not environmentally benign. Future research should prioritize the development of novel and greener synthetic routes to Quinoline, 8-bromo-, 1-oxide. This includes exploring state-of-the-art oxidative annulation techniques that leverage catalytic C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization mdpi.com. The goal is to create pathways that are not only efficient but also minimize waste and avoid the use of hazardous reagents.
Key areas for investigation include:
Catalytic N-oxidation: Investigating more sustainable catalysts and oxidants for the N-oxidation of 8-bromoquinoline (B100496). Current methods can be improved by replacing potentially hazardous reagents with greener alternatives.
One-Pot Syntheses: Designing one-pot or tandem reactions that combine the formation of the quinoline ring with the introduction of the bromo and N-oxide functionalities, thereby reducing the number of synthetic steps, solvent usage, and purification efforts.
Alternative Energy Sources: Exploring the use of microwave irradiation or mechanochemistry to accelerate reactions and reduce energy consumption compared to conventional heating researchgate.net.
Expanding the Scope of Regioselective Functionalization Reactions
The N-oxide group in this compound is an excellent directing group for regioselective C-H functionalization, particularly at the C8 position. acs.orgnih.gov While significant progress has been made, especially with Rh(III)-catalyzed reactions for C-Br and C-N bond formation, there is ample room for expansion. researchgate.netacs.org
Future research should focus on:
Diversifying C-H Activation: Moving beyond bromination and amidation to include a wider range of functional groups. This could involve developing catalytic systems for regioselective arylation, alkylation, and alkenylation at various positions on the quinoline core. The use of different transition metals could unlock new selectivities mdpi.com.
Functionalization at Other Positions: While C8 is activated by the N-oxide, developing methodologies for selective functionalization at other positions (e.g., C2, C4, C5) remains a challenge. Research into metal-free, remote C-H halogenation techniques could provide a pathway to compounds like C5-halogenated quinolines rsc.org.
Cross-Coupling Reactions: Utilizing the existing C-Br bond at the 8-position for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce complex molecular fragments.
| Reaction Type | Catalyst/Reagents | Position | Outcome | Reference |
| C-H Bromination | [RhCpCl2]2, AgSbF6, NBS | C8 | Regioselective C-Br bond formation | researchgate.netacs.org |
| C-H Amidation | [RhCpCl2]2, AgSbF6, NFSI | C8 | Regioselective C-N bond formation | acs.org |
| C-H Arylation | Ru(II) catalyst, Arylboronic acids | C8 | Regioselective C-Aryl bond formation | nih.govacs.org |
| C-H Halogenation | Trihaloisocyanuric acid | C5 | Metal-free remote functionalization | rsc.org |
Integration with Sustainable Chemistry and Flow Chemistry Concepts
The principles of green and sustainable chemistry are becoming increasingly important in chemical synthesis. Integrating these concepts into the chemistry of this compound is a critical future direction. Flow chemistry, in particular, offers significant advantages in terms of safety, efficiency, and scalability scientist.com.
Future avenues include:
Continuous Flow Synthesis: Developing continuous flow processes for both the synthesis of this compound and its subsequent functionalization reactions. Flow reactors can provide precise control over reaction parameters, leading to higher yields, better selectivity, and safer handling of reactive intermediates uliege.bestolichem.comgoflow.at.
Green Solvents and Catalysts: Investigating the use of environmentally friendly solvents (e.g., water, ionic liquids, supercritical fluids) and recyclable or biodegradable catalysts to reduce the environmental impact of synthetic processes rsc.org.
Process Intensification: Utilizing flow chemistry to intensify processes, enabling higher throughput and productivity in smaller reactor volumes. Superheated flow technology could significantly enhance reaction rates uliege.be.
Exploration of New Reactivity Modes and Mechanistic Paradigms
A deeper understanding of the reactivity of this compound can lead to the discovery of novel transformations. Mechanistic studies, combining experimental and computational approaches, are essential for rational reaction design.
Future research should explore:
Novel Catalytic Cycles: Investigating new catalytic systems that can engage the N-oxide and C-Br functionalities in unprecedented ways. This could involve exploring photocatalysis or electrochemistry to access new reactivity modes nih.gov.
Mechanistic Investigations: Conducting detailed mechanistic studies on existing and new reactions involving this compound. For example, understanding the role of intermediates, such as the five-membered rhodacycle in Rh(III)-catalyzed C-H activation, can guide the development of more efficient catalysts. acs.org
Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict reaction outcomes, elucidate reaction mechanisms, and design new catalysts and substrates with desired reactivity.
Q & A
Q. What are the optimal synthetic routes for 8-bromoquinoline 1-oxide, and how do reaction conditions influence yield?
The synthesis of quinoline derivatives typically involves the Skraup reaction, which employs aniline derivatives, glycerol, and sulfuric acid under reflux . For bromination at the 8-position, electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media (e.g., H₂SO₄) is common. Oxidation to the 1-oxide can be achieved via hydrogen peroxide (H₂O₂) or peracid-mediated N-oxidation . Key parameters include temperature control (100–150°C for cyclization), stoichiometry of brominating agents, and oxidant concentration. Yields are highly sensitive to substituent effects; electron-donating groups on the quinoline ring may hinder bromination.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 8-bromoquinoline 1-oxide?
- NMR : ¹H and ¹³C NMR can confirm bromine substitution (deshielding of C-8) and N-oxide formation (downfield shift of N-adjacent protons) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC-MS : Used to monitor purity and degradation intermediates, especially in environmental studies .
Advanced Research Questions
Q. How do electronic and steric factors influence bromination regioselectivity in quinoline N-oxides?
Bromination of quinoline 1-oxide occurs preferentially at the 8-position due to the electron-withdrawing N-oxide group, which directs electrophiles to the para position. However, steric hindrance from bulky substituents (e.g., at C-2 or C-4) can alter regioselectivity. Computational studies (DFT calculations) suggest that the N-oxide enhances electrophilic attack at C-8 by stabilizing transition states through resonance . Experimental validation involves comparing bromination yields of substituted quinoline N-oxides under identical conditions.
Q. What mechanistic pathways dominate in the degradation of 8-bromoquinoline 1-oxide via advanced oxidation processes (AOPs)?
In Fenton-like systems (e.g., CoFe@Coal-C/H₂O₂), hydroxyl radicals (·OH) are primary reactive oxygen species (ROS), attacking the electron-rich quinoline ring via addition or hydrogen abstraction . For sulfate radical (SO₄·⁻)-based systems (Fe²⁺/persulfate), degradation involves radical chain reactions and potential dehalogenation of the 8-bromo group . Key intermediates identified by HPLC-MS include hydroxylated and ring-opening products. Degradation efficiency depends on pH (optimal at neutral), catalyst dosage, and coexisting anions (Cl⁻, SO₄²⁻ may scavenge ROS).
Q. How do data contradictions arise in evaluating the environmental persistence of 8-bromoquinoline 1-oxide?
Discrepancies in bioaccumulation factors (BCF) stem from differences in experimental models (e.g., fish vs. sediment studies) and metabolite inclusion. For example, BCF values for quinoline derivatives range from <8 (non-metabolized) to 158 (metabolite-inclusive) . Persistence in soil vs. water also varies due to adsorption onto organic matter. Researchers must standardize test organisms, exposure durations, and analytical methods (e.g., LC-MS/MS for metabolite tracking).
Q. What computational tools predict the biological activity and pharmacokinetics of 8-bromoquinoline 1-oxide derivatives?
- PASS (Prediction of Activity Spectra for Substances) : Estimates anticancer, antimicrobial, and genotoxic potential based on structural analogs .
- SwissADME : Evaluates drug-likeness (Lipinski’s rules), bioavailability, and metabolic stability. Quinoline derivatives often show moderate logP (2–4) and high membrane permeability .
- Molecular docking : Identifies target binding (e.g., DNA intercalation or enzyme inhibition) using crystal structures of receptors like topoisomerases.
Methodological Considerations
Q. How to resolve challenges in detecting trace levels of 8-bromoquinoline 1-oxide in environmental samples?
- Solid-phase extraction (SPE) : Use C18 cartridges to concentrate samples from aqueous matrices.
- GC-ECD/LC-MS : Electron capture detectors (GC-ECD) enhance sensitivity for brominated compounds, while LC-MS/MS provides specificity for oxidation byproducts .
- QA/QC : Include surrogate standards (e.g., deuterated quinoline) to correct for recovery losses.
Q. What strategies mitigate interference from coexisting ions in AOP studies?
- Radical scavengers : Add tert-butanol (·OH scavenger) or methanol (SO₄·⁻ scavenger) to quantify ROS contributions .
- Ion exchange resins : Pre-treat water samples to remove Cl⁻ or HCO₃⁻, which compete for radicals .
Key Research Gaps
- Ecotoxicity : Limited data on chronic effects of 8-bromoquinoline 1-oxide in aquatic ecosystems .
- Synthetic Scalability : Need for greener bromination protocols (e.g., photocatalytic methods).
- Structure-Activity Relationships : Systematic studies comparing 8-bromo vs. other halogenated quinolines in medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
